4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 421575-69-1

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Catalog Number: EVT-2968724
CAS Number: 421575-69-1
Molecular Formula: C19H19N3O3
Molecular Weight: 337.379
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided papers do not specifically detail the synthesis of this particular compound, they offer insights into synthesizing similar DHPMs. For example, the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the reaction of benzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst like p-toluenesulfonic acid []. Similarly, the synthesis of ethyl 4-(3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate also utilizes the Biginelli reaction with appropriate starting materials [].

Molecular Structure Analysis
  • Alkylation: DHPMs can undergo alkylation reactions at various positions, introducing substituents that can modify their properties [].
  • Oxidation: Oxidation reactions can transform the dihydropyrimidine ring into a pyrimidine ring, altering the molecule's electronic properties and reactivity [].
  • Condensation reactions: The presence of reactive functional groups like the carbonyl and amide moieties allows for further condensation reactions, leading to the synthesis of more complex heterocyclic systems [].
Mechanism of Action
  • Enzyme inhibition: DHPMs are known to inhibit various enzymes, including kinases, phosphodiesterases, and integrases [, ]. These enzymes play crucial roles in cellular signaling and viral replication, making them attractive targets for drug development.
  • Receptor modulation: DHPMs can interact with various receptors, including G protein-coupled receptors and nuclear receptors, influencing downstream signaling pathways [].
Physical and Chemical Properties Analysis
  • Melting point: DHPMs generally have high melting points due to their crystalline nature [].
  • Spectroscopic properties: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass spectrometry can be used to characterize the structure and purity of DHPMs [, ].
Applications
  • Drug discovery: Given the diverse biological activities exhibited by DHPMs, this compound could serve as a starting point for developing novel therapeutics targeting various diseases. For example, DHPMs have shown promising anti-cancer, antimicrobial, and antiviral activities [, , ].
  • Catalysis: DHPMs can act as ligands in metal complexes, potentially finding applications in catalysis [].

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound serves as a key intermediate in the synthesis of various biologically active compounds, including dihydropyrimidine-5-carboxylic acid esters []. It is often used as a starting material due to its well-established synthesis via the Biginelli reaction.

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This is another dihydropyrimidine-5-carboxylic acid ester with potential therapeutic applications [].

Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is part of the dihydropyrimidine-5-carboxylic acid ester family, studied for their thermodynamic properties and potential therapeutic uses [].

Ethyl 4-(6-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This dihydropyrimidine-5-carboxylic acid ester is investigated for its thermodynamic properties, potentially contributing to drug development [].

N'-(7-Chloroquinolin-4-yl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives

  • Compound Description: These derivatives are recognized for their potent antibacterial activity []. They are synthesized from a common intermediate, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, through a series of chemical reactions.

Methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is structurally characterized by hydrogen-bonding interactions in its solid state []. It is closely related to other dihydropyrimidine derivatives known for their biological activities.
  • Compound Description: This series of compounds exhibits antimicrobial activity and is synthesized using a cyclocondensation reaction [].

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is characterized by its three-dimensional supramolecular architecture, formed through intermolecular hydrogen bonds [].

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound forms centrosymmetric dimers in its crystal structure due to N—H⋯O hydrogen bonds [].

Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound's crystal structure is stabilized by intramolecular C—H⋯O hydrogen bonds and intermolecular N—H⋯O hydrogen bonds, leading to the formation of centrosymmetric dimers [].
  • Compound Description: This series of carboxamides displays notable antiplatelet activity and moderate anticardiac activity []. They are synthesized via an efficient method involving an ultrasonically assisted Vilsmeier-Haack reaction.

Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound forms a ribbon-like structure in its crystal due to N—H⋯O and C—H⋯O hydrogen bonds [].

Aryl substituted ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

  • Compound Description: This series of compounds explores the impact of various functional groups on molecular geometry and crystal packing []. The parafluoro substituted compound exhibits conformational polymorphism due to the ester moiety's different conformations.

4-(Substituted Phenyl)-N-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives

  • Compound Description: This series of compounds, synthesized through the Biginelli reaction, exhibits moderate antibacterial and antifungal activities [].

N-(2-(Phenyl)-4-oxothiazolidin-3- yl)-6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

  • Compound Description: These derivatives exhibit significant biological potential against various bacteria and fungi []. They are synthesized via a multistep process starting with 2-nitrobenzaldehyde.

(E)-N'-benzylidene-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives

  • Compound Description: These pyrimidine derivatives, synthesized using a series of reactions, show potent antimicrobial and anticancer activities [].

Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound forms ribbons in its crystal structure through N—H⋯O and N—H⋯S hydrogen bonds [].

Ethyl (4RS)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 0.105-hydrate

  • Compound Description: This compound, existing as a hydrate, forms ribbons in its crystal structure through N—H⋯O and N—H⋯S hydrogen bonds []. These ribbons enclose channels containing partially occupied water molecules.

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is stabilized by intermolecular N—H⋯S and O—H⋯O hydrogen bonds in its crystal structure [].

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate

  • Compound Description: This compound forms a two-dimensional network in its crystal structure through O—H⋯O and N—H⋯O hydrogen bonds, involving water molecules [].

Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound forms a ribbon-like structure through N—H⋯O hydrogen bonds in its crystal structure []. It exhibits disorder in the difluorophenyl and methoxycarbonyl groups.

Ethyl/Methyl 4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

  • Compound Description: These derivatives are synthesized using a green heterogeneous catalyst under solvent-free conditions [].

Methyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound forms dimers in its crystal structure through N—H⋯O hydrogen bonds [].

N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide analogues

  • Compound Description: This series of compounds, synthesized from readily available materials, is screened for in vitro antibacterial and antifungal activities [].

Methyl 4-(4-hydr­oxy-3-methoxy­phen­yl)-6-methyl-2-thioxo-1,2,3,4-tetra­hydro­pyrimidine-5-carboxyl­ate

  • Compound Description: This compound is characterized by its twisted tetrahydropyrimidin-2-one ring and intermolecular hydrogen bonding [].

N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides

    Ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Compound Description: This compound's crystal structure is stabilized by N—H⋯O and C—H⋯O interactions, forming chains and inversion dimers [].

    Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Compound Description: This compound forms zigzag chains in its crystal structure due to N—H⋯O hydrogen bonds [].

    Ethyl 4-(4-chloro-3-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Compound Description: This compound's crystal structure is stabilized by various interactions, including N—H...O, N—H...S, C—H...F hydrogen bonds, and C—H...π interactions [].

    Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Compound Description: This compound exists as four independent molecules in its asymmetric unit, forming dimers through N—H⋯S hydrogen bonds []. The crystal packing is further stabilized by weak C—H⋯O hydrogen bonds.

    4-Oxo-6-Substituted Phenyl-2-Thioxo1,2,3,4-Tetrahydropyrimidine-5-Carbonitrile Derivatives

    • Compound Description: This series of compounds was designed as potential HIV integrase strand transfer inhibitors []. While they showed some inhibitory activity, they were not active against HIV-1 and HIV-2 below cytotoxic concentrations.

    N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    • Compound Description: This compound serves as a central intermediate in synthesizing various 1,2,3,4-tetrahydropyrimidine-2-thione derivatives, including thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives [].

    N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide

    • Compound Description: These derivatives exhibit significant antimicrobial activity compared to standard drugs [].
    • Compound Description: This series of compounds, derived from a Biginelli reaction product, was evaluated for its antioxidant activity [].

    Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    • Compound Description: This compound is synthesized through a three-component reaction [].

    N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (TAK-915)

    • Compound Description: This compound is a potent and selective phosphodiesterase 2A inhibitor, showing potential in treating cognitive impairment [].

    6-phenyl-5-phenylsulfonyl-1,2,3,4-tetrahydropyrimidine-2-thione

    • Compound Description: This compound's crystal structure, determined using neutron powder diffraction, reveals centrosymmetric hydrogen-bonded dimers [].

    Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

    • Compound Description: This compound shows significant antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines [].

    N-(5-oxo-2-phenylimidazolidin-1-yl)-4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    • Compound Description: This compound demonstrates significant antioxidant activity and is investigated for potential nonlinear optical applications []. Molecular docking studies suggest potential interactions with the estrogen receptor.
    • Compound Description: These compounds, featuring a pyrimidobenzimidazole core, are synthesized considering the potential pharmacological activities of similar compounds [].

    Properties

    CAS Number

    421575-69-1

    Product Name

    4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    IUPAC Name

    4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide

    Molecular Formula

    C19H19N3O3

    Molecular Weight

    337.379

    InChI

    InChI=1S/C19H19N3O3/c1-12-16(18(23)21-14-8-4-3-5-9-14)17(22-19(24)20-12)13-7-6-10-15(11-13)25-2/h3-11,17H,1-2H3,(H,21,23)(H2,20,22,24)

    InChI Key

    GCBVHRAWYMQVCP-UHFFFAOYSA-N

    SMILES

    CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.